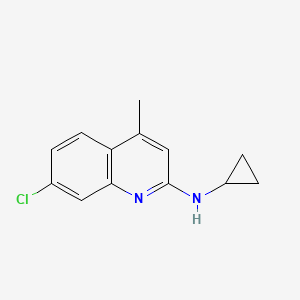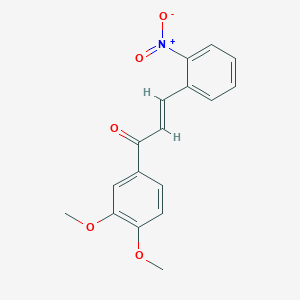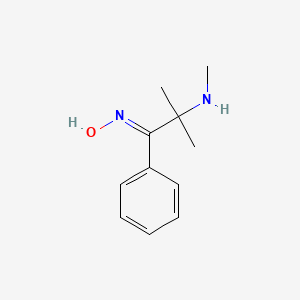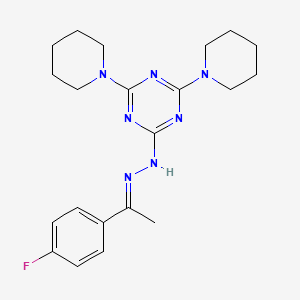![molecular formula C19H27N3O3 B3861956 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
Vue d'ensemble
Description
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the central nervous system (CNS). DMQX has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Mécanisme D'action
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine exerts its pharmacological effects by selectively blocking the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine reduces the influx of calcium ions into the neuron, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to have a variety of biochemical and physiological effects. In addition to its NMDA receptor-blocking activity, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been found to modulate other neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is a useful tool for studying the role of the NMDA receptor in various neurological disorders. Its selectivity for the NMDA receptor allows researchers to specifically target this receptor and study its effects on neuronal function. However, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. Another potential direction is the investigation of the potential therapeutic applications of 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine and its potential mechanisms of action.
Applications De Recherche Scientifique
5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to reduce seizure activity and increase seizure threshold. In Parkinson's disease models, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been found to improve motor function and reduce neurodegeneration. In Alzheimer's disease models, 5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to improve cognitive function and reduce amyloid-beta accumulation.
Propriétés
IUPAC Name |
5,7-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-11-18(20-5-4-6-22-7-9-25-10-8-22)21-16-12-15(23-2)13-17(24-3)19(14)16/h11-13H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLVCIFKAVXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3861885.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3861890.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B3861895.png)
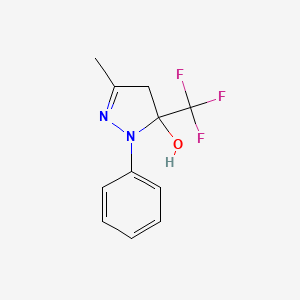
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-1-propanol](/img/structure/B3861917.png)
![ethyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3861931.png)
![4-bromobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861938.png)
